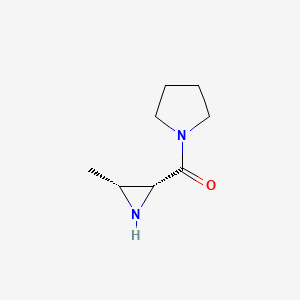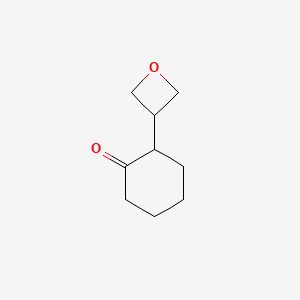
2-(Oxetan-3-yl)cycloheaxan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Oxetan-3-yl)cyclohexan-1-one is an organic compound featuring a four-membered oxetane ring fused to a cyclohexanone moiety. The oxetane ring is known for its unique chemical properties, including its ability to undergo ring-opening reactions, making it a valuable intermediate in synthetic chemistry .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Oxetan-3-yl)cyclohexan-1-one typically involves the formation of the oxetane ring followed by its attachment to the cyclohexanone structure. One common method is the Paternò–Büchi reaction, which involves the photochemical [2+2] cycloaddition of an alkene with a carbonyl compound . Another approach is the intramolecular cyclization of a suitable precursor, such as an epoxide or a halohydrin .
Industrial Production Methods: Industrial production of oxetane derivatives often involves the use of high-throughput methods and catalysts to optimize yield and efficiency. For example, the use of metal catalysts in the cyclization process can significantly enhance the reaction rate and selectivity .
化学反応の分析
Types of Reactions: 2-(Oxetan-3-yl)cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The oxetane ring can be oxidized to form more reactive intermediates.
Reduction: Reduction reactions can open the oxetane ring, leading to the formation of linear or cyclic alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can yield alcohols .
科学的研究の応用
2-(Oxetan-3-yl)cyclohexan-1-one has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-(Oxetan-3-yl)cyclohexan-1-one involves its ability to undergo ring-opening reactions, which can generate reactive intermediates that interact with biological targets. The oxetane ring’s strain energy makes it susceptible to nucleophilic attack, leading to the formation of covalent bonds with proteins and other biomolecules . This reactivity is harnessed in drug design to create compounds that can selectively modify specific molecular targets .
類似化合物との比較
Oxetane: A simpler analog with just the four-membered ring.
Cyclohexanone: Lacks the oxetane ring but shares the cyclohexanone moiety.
Epoxides: Three-membered cyclic ethers that also undergo ring-opening reactions.
Uniqueness: 2-(Oxetan-3-yl)cyclohexan-1-one is unique due to the combination of the oxetane ring and the cyclohexanone structure. This dual functionality allows it to participate in a broader range of chemical reactions and enhances its utility in various applications .
特性
分子式 |
C9H14O2 |
|---|---|
分子量 |
154.21 g/mol |
IUPAC名 |
2-(oxetan-3-yl)cyclohexan-1-one |
InChI |
InChI=1S/C9H14O2/c10-9-4-2-1-3-8(9)7-5-11-6-7/h7-8H,1-6H2 |
InChIキー |
IIWSMMJWWWSMAJ-UHFFFAOYSA-N |
正規SMILES |
C1CCC(=O)C(C1)C2COC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





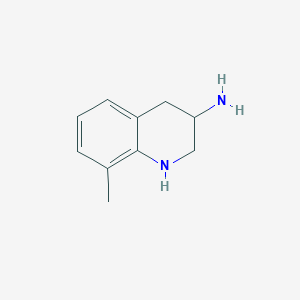

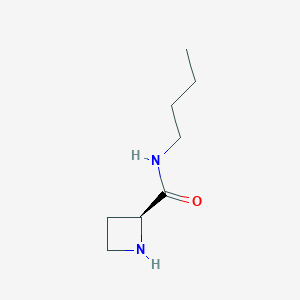
![3-Isopropylimidazo[1,2-A]pyridine](/img/structure/B11919221.png)


![7-Chloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11919253.png)
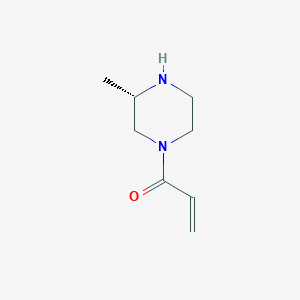

![2,3-Dihydroimidazo[1,2-a]pyridine-8-carboxamide](/img/structure/B11919265.png)
